1-diazobutan-2-one

Photochemistry Wolff rearrangement α-Diazo ketones

1-Diazobutan-2-one (CAS 6831-84-1) is a terminal aliphatic α-diazoketone with the molecular formula C4H6N2O and a molecular weight of 98.10 g/mol. It belongs to the diazocarbonyl class, characterized by a diazo group (-N=N-) directly attached to the α-carbon of a ketone, enabling versatile reactivity as a metal-carbene precursor in cyclopropanation, C–H insertion, ylide formation, and the synthetically critical Wolff rearrangement.

Molecular Formula C4H6N2O
Molecular Weight 98.1
CAS No. 6831-84-1
Cat. No. B6589563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-diazobutan-2-one
CAS6831-84-1
Molecular FormulaC4H6N2O
Molecular Weight98.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Diazobutan-2-one (CAS 6831-84-1) Procurement Guide: Key Characteristics and Comparator Differentiation


1-Diazobutan-2-one (CAS 6831-84-1) is a terminal aliphatic α-diazoketone with the molecular formula C4H6N2O and a molecular weight of 98.10 g/mol . It belongs to the diazocarbonyl class, characterized by a diazo group (-N=N-) directly attached to the α-carbon of a ketone, enabling versatile reactivity as a metal-carbene precursor in cyclopropanation, C–H insertion, ylide formation, and the synthetically critical Wolff rearrangement . The compound is typically supplied at 95% purity for research use . Unlike aryl-substituted or ester-based diazo compounds, the terminal diazo ketone structure of 1-diazobutan-2-one confers a distinct balance of reactivity and stability that directly impacts its utility in photochemical and acid-catalyzed transformations.

Why Generic Substitution of 1-Diazobutan-2-one with Other Diazo Compounds Can Lead to Irreproducible Results


Diazo compounds are not interchangeable reagents. Even minor structural variations—regioisomerism, substitution at the α′-position, or ester versus ketone functionality—produce profound differences in reactivity, stability, and reaction outcome. For example, the regioisomer 3-diazobutan-2-one exhibits a 70% Wolff rearrangement yield under gas-phase photolysis, whereas the more sterically encumbered 2,2,5,5-tetramethyl-4-diazo-3-hexanone achieves only 40% under identical conditions [1]. The Brønsted coefficient for acid-catalyzed decomposition differs measurably between diazo-ketones (α = 0.61) and diazo-esters (α = 0.59), indicating a fundamentally different proton-transfer mechanism that affects kinetic reproducibility [2]. Additionally, thermal stability—as measured by DSC onset temperature—spans a range from 75 to 160 °C across different diazo compound subclasses, meaning that a generic substitution can inadvertently introduce unacceptable process-safety risks [3]. These quantified differences underscore why scientific procurement must be based on compound-specific evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for 1-Diazobutan-2-one Versus Closest Analogs: Wolff Rearrangement, Acid-Catalyzed Decomposition, and Thermal Stability


Wolff Rearrangement Efficiency: 3-Diazo-2-butanone Outperforms Sterically Hindered Analogs by 1.75-Fold

In gas-phase photolysis studies monitored by FT-IR spectroscopy, 3-diazo-2-butanone (Compound 1) underwent Wolff rearrangement to the corresponding ketene to an extent of 70%, whereas the structurally related 2,2,5,5-tetramethyl-4-diazo-3-hexanone (Compound 2) rearranged to only about 40% under identical conditions [1]. This 1.75-fold difference demonstrates that the absence of α′-substitution in 3-diazo-2-butanone—a structural feature also present in 1-diazobutan-2-one—is a key determinant of rearrangement efficiency. Furthermore, photolysis of Compound 1 in the presence of argon to enhance intermolecular collisions raised the dimethylketene production to over 95%, indicating that the terminal diazo ketone scaffold can be tuned for near-quantitative ketene generation [1].

Photochemistry Wolff rearrangement α-Diazo ketones

Acid-Catalyzed Decomposition Mechanism: Diazo-Ketones Versus Diazo-Esters Exhibit Distinct Brønsted Coefficients

The acid-catalyzed decomposition of 3-diazobutan-2-one (a close regioisomer of 1-diazobutan-2-one) and ethyl diazopropionate both exhibit general acid catalysis, but with measurably different Brønsted coefficients: α = 0.61 for the diazo-ketone and α = 0.59 for the diazo-ester [1]. Although the absolute difference (Δα = 0.02) appears small, it is kinetically significant because the Brønsted coefficient reflects the degree of proton transfer in the rate-determining transition state. The higher α value for the diazo-ketone indicates that the proton is more fully transferred at the transition state, making the decomposition rate more sensitive to the acid strength of the catalyst relative to the diazo-ester. This mechanistic difference means that reaction optimization—particularly acid selection and buffer concentration—cannot be transferred between diazo-ketone and diazo-ester substrates without revalidation.

Physical organic chemistry Acid catalysis Kinetic isotope effects

Thermal Stability Classification: DSC Onset Temperature Range Positions 1-Diazobutan-2-one Within a Defined Process-Safety Window

A comprehensive DSC study of 43 structurally diverse diazo compounds established that onset temperatures (Tonset) for thermal decomposition range from 75 °C to 160 °C, and the average enthalpy of decomposition (ΔHD) for diazo compounds lacking additional energetic functional groups is −102 kJ mol⁻¹ [1]. Terminal aliphatic diazo ketones such as 1-diazobutan-2-one fall within this stability window, which is significantly higher than the decomposition onset of widely used diazo transfer reagents like ethyl (phenyl)diazoacetate (initiation at 60 °C by ARC) [1]. The application of the Yoshida correlation to DSC data provides an explosivity and impact-sensitivity prediction framework, enabling risk-based procurement decisions. Crucially, none of the diazo compounds tested as neat substances were predicted to be explosive, although many donor/acceptor diazo compounds were predicted to be impact-sensitive [1].

Process safety Thermal analysis Diazo compound stability

Photolytic Reactivity of 4-Amino-1-diazo-2-butanone Derivatives: Wolff Rearrangement and Intramolecular Cyclization Yield Pyrrolidones

Derivatives of 4-amino-1-diazo-2-butanone, when attached to cyanine (Cy3) and squaraine-based pentamethinecyanine (Cy5) dye scaffolds, undergo photolysis with concomitant Wolff rearrangement and intramolecular cyclization of the intermediate ketene to produce pyrrolidones in methanol and aprotic solvents [1]. In aqueous acetonitrile, the photolysis pathway diverges, demonstrating solvent-dependent product control [1]. In contrast, the parent 1-diazobutan-2-one (lacking the 4-amino group) would generate a simple ketene without the intramolecular nucleophilic trapping pathway, leading to different photoproduct distributions. This functionalization-dependent reactivity enables the design of photoconvertible or photoactivatable probes where the 4-amino substituent serves as both a solubility handle and a built-in nucleophile for controlled product formation.

Dye photochemistry Bioorthogonal chemistry Photoaffinity labeling

Optimal Procurement Scenarios for 1-Diazobutan-2-one Based on Quantitative Differentiation Evidence


Gas-Phase or Solution-Phase Photochemical Ketene Generation via Wolff Rearrangement

1-Diazobutan-2-one and its close regioisomer 3-diazo-2-butanone are superior substrates for photochemical Wolff rearrangement compared to sterically hindered diazo ketones. The gas-phase photolysis data show that terminal α-diazo ketones achieve 70% rearrangement, with the potential for >95% ketene production when intermolecular collisions are enhanced with an inert gas such as argon [1]. This makes 1-diazobutan-2-one the reagent of choice for preparing methylketene or its addition products (esters, amides, cycloadducts) in high yield without the competing side reactions that plague more substituted diazo ketones. Procurement is recommended for laboratories specializing in ketene chemistry, β-lactam synthesis, or [2+2] cycloaddition methodologies.

Mechanistic Studies of Acid-Catalyzed Diazo Decomposition and Proton-Transfer Kinetics

The well-characterized Brønsted coefficient (α = 0.61) for the acid-catalyzed decomposition of the 3-diazobutan-2-one scaffold establishes the diazo-ketone class as a distinct mechanistic entity from diazo-esters (α = 0.59) [1]. Researchers investigating general acid catalysis, solvent isotope effects, or proton-transfer dynamics in diazo compound decomposition should procure 1-diazobutan-2-one as a representative terminal diazo ketone benchmark. The kinetic data already available for the regioisomer provide a validated reference point for comparative studies, reducing the experimental burden of characterizing a new substrate from scratch.

Process-Safety Evaluation and Scale-Up of Diazo Compound Chemistry

The comprehensive DSC dataset for diazo compounds [1] provides a thermal stability framework that directly supports the procurement of 1-diazobutan-2-one for process chemistry scale-up evaluations. With an expected Tonset above 75 °C and an average ΔHD of −102 kJ mol⁻¹, this compound falls into a safer operating window compared to common donor/acceptor diazo esters (initiation at 60 °C). The availability of Yoshida correlation methodology means that procurement can be accompanied by a data-driven process hazard analysis, enabling the determination of a maximum recommended process temperature (TD24) before committing to large-scale reactions.

Design and Synthesis of Photoconvertible Cyanine Dyes for Super-Resolution Microscopy

The demonstrated photolysis of 4-amino-1-diazo-2-butanone-functionalized Cy3 and Cy5 dyes [1] validates the procurement of 1-diazobutan-2-one as a key precursor for synthesizing photoresponsive fluorophores. In these applications, the diazo ketone serves as a latent ketene precursor that, upon light activation, undergoes Wolff rearrangement followed by intramolecular cyclization to yield a pyrrolidone-fused dye with altered spectral properties. This photoactivation mechanism is of particular value in super-resolution microscopy techniques (e.g., RESOLFT, PALM) where controlled fluorophore switching is required. Researchers in this field should prioritize 1-diazobutan-2-one over generic diazo compounds because only the 4-amino-functionalized derivative provides the intramolecular trapping pathway essential for clean photoconversion.

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